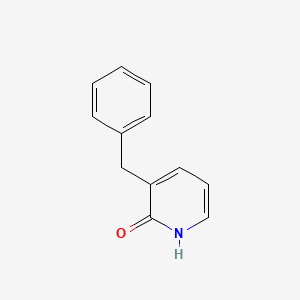
3-benzyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a benzyl group attached to the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the pyridinone and benzyl groups imparts unique chemical properties, making it a versatile building block for various chemical reactions and potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1H-pyridin-2-one typically involves the reaction of 2-pyridone with benzyl halides under basic conditions. One common method is the alkylation of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and reproducibility.
化学反应分析
Types of Reactions: 3-Benzyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl halide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides with nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized pyridinone derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with various functional groups.
科学研究应用
3-Benzyl-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-benzyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
2-Benzyl-1H-pyridin-3-one: Similar structure but with the benzyl group at a different position, leading to different chemical properties and reactivity.
3-Phenyl-1H-pyridin-2-one: Features a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
3-Benzyl-1H-pyridin-4-one:
Uniqueness: 3-Benzyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
3-benzyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |
InChI 键 |
RKIOBDYNFLHVQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















